2-Nitrobutyl methacrylate

Description

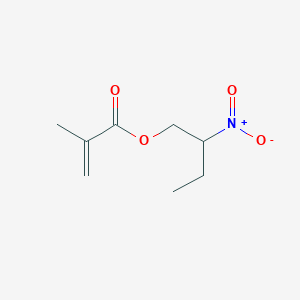

Structure

2D Structure

3D Structure

Properties

CAS No. |

17977-11-6 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-nitrobutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3 |

InChI Key |

DOEOZIKIOFMZJE-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C(=C)C)[N+](=O)[O-] |

Canonical SMILES |

CCC(COC(=O)C(=C)C)[N+](=O)[O-] |

Other CAS No. |

17977-11-6 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and properties of 2-Nitrobutyl methacrylate

An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrobutyl Methacrylate

Introduction

This compound is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of functional groups imparts specific chemical properties, making it a valuable component in the synthesis of specialized polymers. The presence of the nitro group can enhance the energetic properties of the resulting polymers, making them suitable for applications as energetic binders. Additionally, the methacrylate group allows for polymerization through conventional free-radical methods, as well as controlled radical polymerization techniques. This guide provides a comprehensive overview of the synthesis, properties, and polymerization of this compound, intended for researchers and professionals in materials science and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: direct esterification and transesterification.

Direct Esterification

Direct esterification is a conventional method that involves the reaction of methacrylic acid with 2-nitrobutanol in the presence of an acid catalyst, such as sulfuric acid or polymeric phosphoric acid.[1] To drive the reaction to completion, a hydrocarbon solvent that forms an azeotrope with the water produced as a byproduct is often employed.[1] A significant drawback of this method, particularly on a commercial scale, is the need to remove the strong acid catalyst, which can generate undesirable waste streams.[1][2]

Transesterification

Transesterification has emerged as a more favorable and commercially viable route for synthesizing this compound.[1] This method involves the reaction of a methacrylate ester, typically methyl methacrylate (MMA), with 2-nitrobutanol.[1] The reaction is conducted in the presence of a transesterification catalyst and a free radical inhibitor to prevent premature polymerization.[1] The equilibrium of the reaction is shifted towards the product by removing the methanol byproduct, often through azeotropic distillation.[1]

The general reaction is as follows: Methyl Methacrylate + 2-Nitrobutanol → this compound + Methanol[1]

Properties of this compound

The chemical structure of this compound, with its nitro group and methacrylic moiety, gives it unique properties.[1]

| Property | Value | Reference |

| Molecular Formula | C8H13NO4 | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 17977-11-6 | [1] |

| IUPAC Name | 2-nitrobutyl 2-methylprop-2-enoate | [1] |

| InChI Key | DOEOZIKIOFMZJE-UHFFFAOYSA-N | [1] |

Polymerization of this compound

This compound readily undergoes conventional free-radical polymerization.[1] The polymerization process is influenced by factors such as temperature, initiator concentration, and the presence of inhibitors. Higher temperatures generally lead to a faster polymerization rate but may result in a lower average molecular weight.[1]

The monomer can also be copolymerized with other acrylate and methacrylate monomers, such as methyl acrylate, ethyl acrylate, butyl acrylate, methyl methacrylate (MMA), and butyl methacrylate (BMA), to tailor the properties of the resulting copolymer.[1] For instance, incorporating styrene as a comonomer can increase the glass transition temperature (Tg) and improve the hardness of the polymer.[1] Advanced techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) offer precise control over the polymer's molecular weight and architecture.[1]

Experimental Protocols

Synthesis of this compound via Transesterification

Materials:

-

2-nitrobutanol

-

Methyl methacrylate (MMA)

-

Zirconium acetylacetonate (catalyst)[2]

-

Phenothiazine (free radical inhibitor)[2]

-

Toluene (solvent)[1]

Procedure:

-

A reaction flask is equipped with a stirrer, thermometer, distillation head, and reflux splitter.

-

2-nitrobutanol and toluene are added to the flask.

-

The mixture is heated to remove any water via azeotropic distillation.[2]

-

The solution is cooled, and phenothiazine, methyl methacrylate, and zirconium acetylacetonate are added.[2]

-

The reaction mixture is heated to a temperature between 90°C and 120°C under reduced pressure (e.g., 400-700 mmHg).[2]

-

The methanol byproduct, along with excess MMA, is collected as a distillate.

-

After the reaction is complete, the remaining toluene and unreacted MMA are removed using a rotary evaporator to yield the crude product.[2]

-

The product can be further purified if necessary.

Free-Radical Polymerization of this compound

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)

-

Toluene or another suitable solvent

Procedure:

-

The this compound monomer and solvent are placed in a reaction vessel.

-

The initiator (e.g., AIBN) is added to the mixture.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

The reaction vessel is sealed and heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN).

-

The polymerization is allowed to proceed for a specified time to achieve the desired conversion.

-

The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

Visualizations

Caption: Direct Esterification Synthesis of this compound.

Caption: Transesterification Synthesis of this compound.

Caption: Free-Radical Polymerization of this compound.

References

characterization of 2-Nitrobutyl methacrylate monomer

An In-depth Technical Guide to the Characterization of 2-Nitrobutyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of a polymerizable acrylic moiety and a polar, electron-withdrawing nitro group makes it a valuable building block for the synthesis of specialty polymers. The presence of the nitro group can significantly influence the physicochemical properties of the resulting polymers, including their polarity, thermal stability, and reactivity. This guide provides a comprehensive overview of the characterization, synthesis, and polymerization of this compound, with a focus on its potential applications in advanced materials and drug development.

Physicochemical and Spectroscopic Characterization

The fundamental properties of this compound are summarized below. While complete, experimentally verified spectroscopic data is not widely available in public literature, the expected characteristics can be predicted based on its chemical structure and comparison with analogous methacrylate compounds.

Core Properties

A summary of the core physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-nitrobutyl 2-methylprop-2-enoate | |

| CAS Number | 17977-11-6 | |

| Molecular Formula | C₈H₁₃NO₄ | |

| Molecular Weight | 187.19 g/mol | |

| Canonical SMILES | CCC(COC(=O)C(=C)C)--INVALID-LINK--[O-] |

| InChI Key | DOEOZIKIOFMZJE-UHFFFAOYSA-N | |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure and purity of the monomer. Table 2 outlines the expected spectral data based on the known properties of its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Interpretation | Reference(s) |

|---|---|---|---|

| FT-IR | ~1720 cm⁻¹ (strong) | C=O stretch of the ester | |

| ~1636 cm⁻¹ | C=C stretch of the methacrylate | ||

| ~1530 cm⁻¹ (strong) | Asymmetric N-O stretch of the nitro group | ||

| ~1350 cm⁻¹ (strong) | Symmetric N-O stretch of the nitro group | ||

| ~1150 cm⁻¹ | C-O stretch of the ester | ||

| ¹H-NMR | ~6.1 ppm and ~5.5 ppm | Vinylic protons (=CH₂) | |

| ~4.8 ppm (m) | -CH(NO₂) proton | ||

| ~4.2 ppm (m) | -CH₂-O- protons of the ester linkage | ||

| ~1.9 ppm (s) | Methyl protons (-CH₃) on the double bond | ||

| ~1.8 ppm (m) | Methylene protons (-CH₂-) of the butyl group | ||

| ~1.0 ppm (t) | Terminal methyl protons (-CH₃) of the butyl group | ||

| ¹³C-NMR | ~166 ppm | Carbonyl carbon (C=O) | |

| ~136 ppm | Quaternary vinylic carbon | ||

| ~126 ppm | Methylene vinylic carbon (=CH₂) | ||

| ~85 ppm | Carbon bearing the nitro group (-CH(NO₂)-) | ||

| ~68 ppm | Methylene carbon of the ester linkage (-CH₂-O-) | ||

| ~25 ppm | Methylene carbon of the butyl group | ||

| ~18 ppm | Methyl carbon on the double bond | ||

| ~10 ppm | Terminal methyl carbon of the butyl group |

| Mass Spec. | 187.19 m/z | Molecular Ion [M]⁺ | |

Synthesis and Polymerization Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including direct esterification of methacrylic acid with 2-nitrobutanol or the reaction of methacryloyl chloride with 2-nitrobutanol. However, transesterification has emerged as a preferred and commercially viable method.

This protocol describes the synthesis of this compound by transesterifying methyl methacrylate (MMA) with 2-nitrobutanol.

Materials:

-

2-Nitrobutanol

-

Methyl methacrylate (MMA)

-

Toluene (or other suitable solvent)

-

Zirconium acetylacetonate (catalyst)

-

Phenothiazine or Hydroquinone (free radical inhibitor)

-

Methanol

Procedure:

-

To a 4-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, add 2-nitrobutanol (1.0 mol), methyl methacrylate (3.0 mol, as reactant and solvent), and a free radical inhibitor (e.g., phenothiazine, ~70 mg).

-

Add the transesterification catalyst, zirconium acetylacetonate (0.015 mol).

-

Heat the resulting solution to approximately 100°C under reduced pressure (e.g., 400-500 mmHg).

-

Continuously remove the methanol/MMA azeotrope by distillation to drive the reaction equilibrium toward the product.

-

Monitor the reaction progress by observing the distillation vapor temperature. A drop in temperature indicates the completion of the reaction.

-

After cooling, the crude product can be purified by vacuum distillation to remove unreacted starting materials and the solvent.

Polymerization

This compound readily undergoes conventional free-radical polymerization. The protocol below is a general procedure for bulk free-radical polymerization that can be adapted for this monomer.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Methanol (for precipitation)

-

Acetone (for dissolution)

-

Reaction vial or test tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Purify the this compound monomer by passing it through an alumina column to remove any inhibitor.

-

Place the desired amount of monomer into a reaction vial.

-

Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).

-

Seal the vial with a rubber septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, or by several freeze-pump-thaw cycles.

-

Place the sealed vial in a thermostated oil bath set to the desired reaction temperature (e.g., 60-70°C for AIBN).

-

Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.

-

To stop the reaction, cool the vial in an ice bath and expose the contents to air.

-

Dissolve the resulting viscous polymer in a suitable solvent, such as acetone.

-

Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Applications and Relevance to Drug Development

While this compound is utilized in applications such as energetic binders where the nitro group contributes to the material's energy content, its potential in the biomedical field, though less explored, is significant. The unique properties imparted by the nitro group offer intriguing possibilities for the design of advanced drug delivery systems.

Role of Functional Polymers in Drug Delivery

Polymeric drug delivery systems are designed to improve the therapeutic efficacy of drugs by enhancing their stability, increasing bioavailability, and enabling controlled or targeted release. Functional groups on the polymer backbone play a critical role in dictating these properties. They can be used to:

-

Tune Hydrophilicity/Hydrophobicity: Control the formation of micelles or nanoparticles for drug encapsulation.

-

Provide Conjugation Sites: Act as handles for attaching targeting ligands or drugs.

-

Modulate Drug-Carrier Interactions: Influence drug loading capacity and release kinetics through hydrogen bonding, dipole-dipole, or other non-covalent interactions.

Potential of Nitro-Functionalized Polymers

The nitro group is a strong electron-withdrawing and highly polar moiety that can be leveraged in polymer design for drug delivery.

-

Enhanced Drug Interaction: The polarity of the nitro group can promote favorable interactions with specific drug molecules, potentially enhancing drug loading into polymeric nanoparticles or micelles.

-

Bioreductive Activation: In medicinal chemistry, the nitro group, particularly on aromatic rings, is often used as a "pro-drug" trigger. Under hypoxic conditions found in tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of an active drug or a change in the polymer's structure. While the bioreduction of aliphatic nitro groups (as in poly(this compound)) is less common, this remains a potential area for investigation.

-

Modulation of Adhesion: Nitro-functionalization of bioadhesive molecules like dopamine has been shown to alter their cross-linking chemistry and enhance adhesion to biological tissues, especially under acidic conditions. This suggests that polymers incorporating this compound could be explored for developing mucoadhesive drug delivery systems.

-

Nitric Oxide Release: While chemically distinct, polymers containing nitro groups are conceptually related to nitric oxide (NO) releasing materials, which have significant antimicrobial and antibiofilm applications. Further chemical modification of the nitro group post-polymerization could potentially create pathways to NO-releasing platforms.

Conclusion

This compound is a versatile monomer with well-defined physicochemical properties. Its synthesis is achievable through established methods like transesterification, and it readily undergoes free-radical polymerization to form functional polymers. While its primary applications have been in materials science, the unique polarity and reactivity of the nitro group present compelling opportunities for research in the biomedical field. For drug development professionals, polymers derived from this monomer offer a platform for creating novel drug carriers with tailored properties for enhanced drug loading, controlled release, and targeted delivery, meriting further investigation.

physical and chemical properties of 2-Nitrobutyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and polymerization properties of 2-Nitrobutyl methacrylate. The information is intended to support research and development activities in materials science and related fields.

Core Properties

This compound is a functional monomer possessing both a polymerizable methacrylate group and a nitro-functionalized butyl chain. These features make it a candidate for the synthesis of specialty polymers with tailored properties.

Physical and Chemical Properties

| Property | This compound | n-Butyl Methacrylate (for comparison) |

| Molecular Formula | C₈H₁₃NO₄ | C₈H₁₄O₂ |

| Molecular Weight | 187.19 g/mol [1] | 142.20 g/mol |

| Density | Data not available | 0.894 g/cm³ at 20 °C |

| Boiling Point | Data not available | 162-165 °C |

| Melting Point | Data not available | -75 °C |

| Solubility | Data not available | Insoluble in water; soluble in many organic solvents. |

| CAS Number | 17977-11-6[2] | 97-88-1 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with transesterification being a commonly employed method due to its efficiency.[2]

Synthesis via Transesterification

A detailed experimental protocol for the synthesis of this compound via transesterification of a nitroalcohol with a methacrylate compound is described in patent literature.[3]

Experimental Protocol:

-

Reactants and Reagents:

-

Procedure:

-

To a 1000 ml 4-necked flask equipped with a stirrer, thermometer, distillation head, and reflux splitter, add 2-nitrobutanol and toluene.[3]

-

Heat the mixture to 100 °C under reduced pressure (e.g., 400 mmHg) to remove water via azeotropic distillation.[3]

-

Cool the reaction mixture to 50-60 °C.[3]

-

Add phenothiazine, methyl methacrylate, and zirconium acetylacetonate to the flask.[3]

-

Heat the reaction mixture to 120 °C under reduced pressure (e.g., 700 mmHg).[3]

-

Collect the distillate (a mixture of methanol and methyl methacrylate) over a period of several hours.[3]

-

Monitor the reaction progress by analyzing the pot residue for the conversion of the starting nitro alcohol.[3]

-

Upon completion, remove excess methyl methacrylate and any unreacted starting materials by vacuum distillation to yield the purified this compound monomer.[3]

-

-

Purification:

-

The crude product can be purified by vacuum distillation to achieve a purity of >95%.[3]

-

Polymerization of this compound

This compound can undergo polymerization through various radical mechanisms to form homopolymers or be incorporated into copolymers. The presence of the nitro group may influence the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method for polymerizing this compound.[2]

Experimental Protocol (General):

-

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

An appropriate solvent (e.g., toluene, anisole)

-

-

Procedure:

-

Dissolve the desired amount of this compound and the initiator in the chosen solvent in a reaction vessel (e.g., a Schlenk flask).

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

-

Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum.

-

References

- 1. 2-Methyl-2-nitropropyl methacrylate | C8H13NO4 | CID 4686857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17977-11-6 | Benchchem [benchchem.com]

- 3. WO2014158445A1 - Synthesis of (2-nitro)alkyl (meth)acrylates via transesterification of (meth)acrylate esters - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitrobutyl Methacrylate: Synthesis, Polymerization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobutyl methacrylate is a functional monomer that holds potential for the development of advanced polymers with tailored properties. The presence of both a polymerizable methacrylate group and a nitro functional group on the butyl chain imparts unique chemical characteristics, making it a molecule of interest for materials science and potentially for biomedical applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and polymerization protocols, and a prospective look into its applications, particularly within the sphere of drug development.

Core Properties of this compound

This compound, with the IUPAC name 2-nitrobutyl 2-methylprop-2-enoate, is a specialty monomer. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17977-11-6 | [1] |

| Molecular Formula | C₈H₁₃NO₄ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | 2-nitrobutyl 2-methylprop-2-enoate | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with transesterification being a commonly employed and commercially viable method.

Transesterification

This method involves the reaction of a readily available methacrylate ester, such as methyl methacrylate (MMA), with 2-nitrobutanol in the presence of a suitable catalyst.[1] The general reaction scheme is as follows:

Methyl Methacrylate + 2-Nitrobutanol → this compound + Methanol[1]

Experimental Protocol: Transesterification Synthesis

This protocol is a generalized procedure based on established methods for the transesterification of (meth)acrylate compounds with nitroalcohols.

Materials:

-

Methyl methacrylate (MMA)

-

2-Nitrobutanol

-

Zirconium acetylacetonate (or another suitable transesterification catalyst)

-

Phenothiazine (or another free-radical inhibitor)

-

Toluene (optional, as a solvent)

Equipment:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, distillation head, and a reflux splitter.

-

Heating mantle

-

Vacuum pump

Procedure:

-

To the reaction flask, add 2-nitrobutanol, an excess of methyl methacrylate, a catalytic amount of zirconium acetylacetonate, and a small quantity of phenothiazine to inhibit premature polymerization.[2]

-

Heat the mixture to a temperature between 70°C and 125°C.[2] The reaction can be conducted at atmospheric or reduced pressure (e.g., 400-760 mm Hg).[2]

-

Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product side. The progress of the reaction can be monitored by the amount of methanol collected.

-

Upon completion of the reaction (indicated by the cessation of methanol distillation), allow the mixture to cool to room temperature.

-

Remove the excess methyl methacrylate and any unreacted 2-nitrobutanol by vacuum distillation.

-

The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Table 1: Typical Transesterification Reaction Parameters

| Parameter | Value | Reference |

| Reactants | Methyl Methacrylate, 2-Nitrobutanol | [1] |

| Catalyst | Zirconium acetylacetonate | [2] |

| Inhibitor | Phenothiazine | [2] |

| Temperature | 70-125 °C | [2] |

| Pressure | 400-760 mm Hg | [2] |

Caption: Mechanism of free-radical polymerization.

Controlled/Living Radical Polymerization (C/LRP)

For better control over the polymer's molecular weight, architecture, and dispersity, C/LRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred.

Conceptual Workflow for ATRP of this compound

ATRP allows for the synthesis of well-defined polymers by establishing a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal catalyst.

Caption: Conceptual workflow of Atom Transfer Radical Polymerization (ATRP).

Potential Applications in Drug Development

While polymers of this compound are not yet established in drug delivery, the unique properties of the nitro group and the versatility of methacrylate-based polymers suggest several potential avenues for research and development.

Biocompatibility and Hemolytic Activity

A critical consideration for any material intended for biomedical use is its biocompatibility. Methacrylate polymers, in general, exhibit a range of biological responses. It has been reported that the hemolytic activity and in vivo toxicity of some acrylate and methacrylate esters are membrane-mediated. [3]The presence of the nitro group in this compound would necessitate a thorough evaluation of its specific hemolytic and cytotoxic effects. The biocompatibility of polymers containing nitro groups is an area that requires further investigation.

Nitric Oxide (NO) Releasing Polymers

The nitro group can be a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and antimicrobial activity. Polymers capable of releasing NO are being explored for applications such as antimicrobial coatings for medical devices and for promoting wound healing. The reduction of the nitro group in poly(this compound) could potentially be triggered by specific physiological conditions to release NO, although this would require the development of appropriate chemical or enzymatic triggers.

Functionalized Polymers for Drug Conjugation

The nitro group can be chemically modified, for instance, by reduction to an amine group. These amine functionalities can then be used to conjugate drugs, targeting ligands, or other bioactive molecules to the polymer backbone. This would allow for the creation of sophisticated drug delivery systems.

Conclusion

This compound is a functional monomer with well-defined chemical properties. Its synthesis and polymerization can be achieved through established chemical routes, offering the potential to create a variety of polymeric materials. While its direct application in drug development is still speculative, the presence of the versatile nitro group opens up intriguing possibilities for the design of novel biocompatible and bioactive polymers. Further research into the biological activity of poly(this compound) and its derivatives is warranted to explore its full potential in the biomedical field.

References

Thermal Stability and Decomposition of 2-Nitrobutyl Methacrylate: An In-depth Technical Guide

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2-nitrobutyl methacrylate is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the established thermal behavior of analogous compounds, including poly(alkyl methacrylates) and nitro-functionalized materials. The quantitative data presented is illustrative and intended to provide a predictive framework for researchers.

Introduction

This compound is a functional monomer that combines the polymerizable nature of methacrylates with the high-energy and polar characteristics of a nitro group. This unique combination makes it a molecule of interest for the development of energetic binders, specialty polymers, and responsive materials. However, the presence of the nitro group also raises significant concerns regarding the material's thermal stability and decomposition behavior. Understanding these properties is critical for safe handling, processing, and application, particularly in fields where thermal stresses are anticipated.

This technical guide provides a detailed analysis of the expected thermal stability and decomposition pathways of this compound. It is intended for researchers, scientists, and drug development professionals who may be considering this or similar nitro-functionalized monomers in their work. The guide covers predicted thermal properties, detailed experimental protocols for thermal analysis, and visual representations of key processes and pathways.

Predicted Thermal Behavior of this compound

The thermal decomposition of this compound is expected to be a multi-stage process influenced by both the methacrylate backbone and the nitrobutyl side chain.

Key Influencing Factors:

-

Methacrylate Backbone: Poly(alkyl methacrylates) are known to primarily degrade via depolymerization, reverting to their monomer units at elevated temperatures. This process is initiated by chain scission.

-

Nitrobutyl Side Chain: The C-NO₂ bond is known to be relatively weak and is often the initial site of thermal decomposition in nitroalkanes. The presence of this group is anticipated to lower the overall thermal stability of the molecule compared to its non-nitrated counterpart, butyl methacrylate.

Predicted Decomposition Onset:

While no specific decomposition temperature for this compound has been reported, it is reasonable to predict that its thermal stability will be lower than that of standard alkyl methacrylates. The decomposition of many aliphatic nitro-compounds begins in the range of 150-250°C. Therefore, it is prudent to handle this compound with caution at elevated temperatures.

Data Presentation: Predicted Thermal Properties

The following tables summarize the predicted thermal properties of poly(this compound) in comparison to the known properties of poly(butyl methacrylate) and poly(methyl methacrylate). These values are illustrative and should be confirmed by experimental analysis.

Table 1: Predicted Decomposition Temperatures from Thermogravimetric Analysis (TGA)

| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) |

| Poly(methyl methacrylate) | ~280 - 300 | ~365 |

| Poly(butyl methacrylate) | ~250 - 280 | ~350 |

| Poly(this compound) (Predicted) | ~180 - 220 | ~250 - 290 |

Note: The predicted lower decomposition temperatures for poly(this compound) are based on the anticipated early cleavage of the C-NO₂ bond.

Table 2: Predicted Thermal Transitions from Differential Scanning Calorimetry (DSC)

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(methyl methacrylate) | ~105 | Amorphous |

| Poly(butyl methacrylate) | ~20 | Amorphous |

| Poly(this compound) (Predicted) | ~30 - 50 | Amorphous |

Note: The predicted glass transition temperature for poly(this compound) is estimated to be slightly higher than that of poly(butyl methacrylate) due to the polar nature of the nitro group, which may increase intermolecular forces and restrict chain mobility.

Experimental Protocols

For researchers intending to characterize the thermal properties of this compound or its polymer, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. A clean, empty crucible (typically alumina or platinum) should be used.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound or its polymer into the TGA crucible.

-

For liquid samples, ensure the initial heating rate is slow to prevent rapid volatilization that is not due to decomposition.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).

-

Determine the onset decomposition temperature (Tonset) from the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent the loss of any volatile components.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at -20°C and ramp to 150°C at 10°C/min. This step removes the thermal history of the sample.

-

Cool: Cool from 150°C to -20°C at 10°C/min.

-

Second Heat: Ramp from -20°C to 180°C at 10°C/min. The data from this second heating scan is typically used for analysis.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) from the step change in the heat flow during the second heating scan.

-

Identify any endothermic peaks (melting) or exothermic peaks (crystallization, decomposition).

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the thermal analysis of a polymer.

Caption: Workflow for Thermal Analysis of Polymers.

Proposed Decomposition Pathway

The following diagram illustrates a proposed thermal decomposition pathway for this compound, initiated by the homolytic cleavage of the C-NO₂ bond.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct experimental data for this compound is scarce, a thorough understanding of the thermal behavior of related methacrylates and nitro-compounds allows for a predictive assessment of its stability and decomposition. The presence of the nitro group is expected to significantly lower the thermal stability, with decomposition likely initiating at the C-NO₂ bond. Researchers working with this monomer should exercise caution and conduct thorough thermal analysis, such as TGA and DSC, to establish its safe operating temperatures. The experimental protocols and predictive models provided in this guide offer a solid foundation for such investigations.

Methodological & Application

Application Notes and Protocols for Controlled Radical Polymerization of 2-Nitrobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the controlled radical polymerization of 2-Nitrobutyl methacrylate (NBMA), offering adaptable protocols for its synthesis and exploring its potential applications in drug development, particularly in the area of hypoxia-responsive drug delivery.

Application Notes: Poly(this compound) in Drug Development

Poly(this compound) (pNBMA) is a polymer with significant potential in the field of drug delivery, primarily owing to the presence of the nitro functional group. The nitro group is a versatile chemical moiety that can be leveraged for targeted drug release strategies.

Hypoxia-Responsive Drug Delivery:

A key area of interest for nitro-containing polymers is in the development of hypoxia-responsive drug delivery systems.[1][2][3][4][5] Many solid tumors exhibit regions of low oxygen concentration, known as hypoxia. This unique tumor microenvironment can be exploited for targeted cancer therapy. The nitro group of pNBMA can be bioreduced under hypoxic conditions by specific enzymes, such as nitroreductases, which are often overexpressed in cancer cells.[6] This reduction can trigger a change in the polymer's properties, such as an increase in hydrophilicity or cleavage of the polymer backbone, leading to the controlled release of an encapsulated drug specifically at the tumor site. This targeted approach can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1]

The proposed mechanism involves the selective enzymatic reduction of the nitro group in the hypoxic tumor environment, leading to a cascade of reactions that result in the disassembly of the drug-loaded nanoparticle and release of the therapeutic agent.

Experimental Protocols

While specific literature on the controlled radical polymerization of this compound is limited, protocols for structurally similar functional methacrylates can be adapted. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most robust and versatile methods for achieving controlled polymerization of methacrylates, yielding polymers with predictable molecular weights and low polydispersity.[7][8]

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a powerful technique for the synthesis of well-defined polymers.[7] The following is a generalized protocol that can be optimized for the polymerization of NBMA.

Materials:

-

This compound (NBMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Monomer Purification: Pass NBMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq).

-

Seal the flask, and alternately evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Add anisole, NBMA monomer, and PMDETA (1 eq relative to CuBr) to the flask via syringe under a positive pressure of inert gas.

-

Degas the solution by three freeze-pump-thaw cycles.

-

While the solution is frozen, add the initiator, EBiB (1 eq relative to target degree of polymerization), via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and begin stirring.

-

Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and polydispersity).

-

To quench the polymerization, open the flask to air and add a sufficient amount of tetrahydrofuran (THF) to dilute the mixture.

-

Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Filter and dry the polymer under vacuum to a constant weight.

Data Presentation:

| Parameter | Typical Range |

| Monomer:Initiator Ratio | 25:1 to 500:1 |

| CuBr:Initiator Ratio | 1:1 |

| PMDETA:CuBr Ratio | 1:1 to 2:1 |

| Temperature | 70 - 90 °C |

| Solvent | Anisole, Toluene, DMF |

| Expected Mₙ ( g/mol ) | 5,000 - 100,000+ |

| Expected Đ (Mₙ/Mₙ) | 1.1 - 1.4 |

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another versatile method for producing polymers with controlled architecture.[9] The choice of RAFT agent is crucial and depends on the specific monomer. For methacrylates, trithiocarbonates are often effective.

Materials:

-

This compound (NBMA), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Monomer Purification: Pass NBMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk tube, dissolve NBMA, CPDT, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.

-

Degas the solution by bubbling with inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.

-

Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

Monitor the polymerization by taking samples periodically for analysis by ¹H NMR and SEC.

-

Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Filter and dry the polymer under vacuum to a constant weight.

Data Presentation:

| Parameter | Typical Range |

| Monomer:RAFT Agent Ratio | 50:1 to 1000:1 |

| RAFT Agent:Initiator Ratio | 3:1 to 10:1 |

| Temperature | 60 - 80 °C |

| Solvent | 1,4-Dioxane, Toluene |

| Expected Mₙ ( g/mol ) | 10,000 - 200,000+ |

| Expected Đ (Mₙ/Mₙ) | 1.1 - 1.3 |

Visualizations

Caption: Workflow for ATRP of this compound.

Caption: Workflow for RAFT polymerization of this compound.

Caption: Hypoxia-activated drug release from pNBMA nanoparticles.

References

- 1. Hypoxia-responsive polymeric nanoparticles for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia-Responsive Polymersomes for Drug Delivery to Hypoxic Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Hypoxia-Responsive, Polymeric Nanocarriers for Targeted Drug Delivery to Estrogen Receptor-Positive Breast Cancer Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the ATRP of 2-Nitrobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of well-defined poly(2-nitrobutyl methacrylate) (PNBMA) via Atom Transfer Radical Polymerization (ATRP). Due to the limited direct literature on the ATRP of this specific monomer, the following protocol is a representative example derived from established procedures for structurally similar functional methacrylates.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[1] The presence of the nitro group in this compound offers potential for post-polymerization modification and introduces polarity to the polymer, making it an interesting candidate for applications in drug delivery, specialty coatings, and as a reactive polymer intermediate. This document outlines the necessary materials, procedures, and expected outcomes for the successful ATRP of this compound (NBMA).

Data Presentation

The following table summarizes typical quantitative data expected from the ATRP of functional methacrylates, which can be used as a benchmark for the polymerization of this compound. The values are based on analogous polymerizations of monomers like n-butyl methacrylate and other functional methacrylates.

| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | PDI (M_w/M_n) |

| 1 | 100:1:1:2 | Anisole | 70 | 6 | ~85 | ~16,000 | ~15,500 | < 1.25 |

| 2 | 200:1:1:2 | Toluene | 80 | 8 | ~90 | ~34,000 | ~33,000 | < 1.30 |

| 3 | 50:1:0.5:1 | DMF | 60 | 4 | ~95 | ~9,500 | ~9,200 | < 1.20 |

Note: M_n (theoretical) = ([Monomer]/[Initiator]) x Conversion x MW_monomer + MW_initiator. M_n (experimental) and PDI are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Experimental Protocols

This section provides a detailed methodology for the ATRP of this compound.

Materials:

-

Monomer: this compound (NBMA) - Should be passed through a column of basic alumina to remove inhibitors prior to use.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB, >98%)

-

Catalyst: Copper(I) bromide (CuBr, 99.999%) - Purified by stirring in acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum.

-

Ligand: N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA, >99%)

-

Solvent: Anisole (anhydrous, >99.7%)

-

Inert Gas: Argon or Nitrogen (high purity)

-

Other: Basic alumina, molecular sieves, and appropriate glassware (Schlenk flasks, cannulas, syringes).

Standard ATRP Procedure for this compound:

-

Monomer and Solvent Preparation: Purify the this compound by passing it through a short column of basic alumina. Dry the anisole over molecular sieves.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.

-

Addition of Reagents: Through an argon-purged syringe, add anisole (5 mL) and the purified this compound (NBMA) (2.03 g, 10 mmol). Stir the mixture to dissolve the monomer.

-

Ligand Addition: Add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn homogeneous and colored, indicating the formation of the copper-ligand complex.

-

Initiator Addition and Polymerization: Degas the initiator, ethyl α-bromoisobutyrate (EBiB), separately. Add EBiB (14.7 µL, 0.1 mmol) to the reaction mixture to start the polymerization.

-

Reaction Monitoring: Place the flask in a preheated oil bath at 70°C. Periodically take samples under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via GPC).

-

Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.

-

Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the precipitated polymer, wash with cold methanol, and dry under vacuum to a constant weight.

Visualizations

Caption: Experimental workflow for the ATRP of this compound.

References

Application Notes and Protocols for RAFT Polymerization of 2-Nitrobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the controlled radical polymerization of 2-Nitrobutyl methacrylate (NBMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and specific end-functionalities is crucial for various applications in drug delivery, biomaterials, and nanotechnology. While specific literature on the RAFT polymerization of this compound is not widely available, this protocol is based on established procedures for other functional methacrylates and provides a robust starting point for researchers.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (RAFT agent), typically a thiocarbonylthio compound.[1] The choice of RAFT agent is critical for successful polymerization and depends on the monomer being used.[1]

The general mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, as depicted in the workflow below. This reversible process establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains, enabling controlled polymer growth.[2]

Experimental Workflow for RAFT Polymerization

The following diagram outlines the typical experimental workflow for a RAFT polymerization experiment.

Caption: General experimental workflow for RAFT polymerization.

Detailed Experimental Protocol

This protocol provides a starting point for the RAFT polymerization of this compound. Researchers should optimize the conditions based on their specific experimental goals.

Materials:

-

Monomer: this compound (NBMA)

-

RAFT Agent: A suitable trithiocarbonate or dithiobenzoate. The choice of RAFT agent is critical and should be compatible with methacrylates.[1][3] For example, 2-Cyano-2-propyl dodecyl trithiocarbonate or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

-

Initiator: A conventional radical initiator such as Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65).

-

Solvent: An appropriate solvent that dissolves the monomer, polymer, RAFT agent, and initiator. Examples include 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF).

-

Inhibitor Remover: Basic alumina or a similar column to remove the inhibitor from the monomer.

-

Nitrogen or Argon: For creating an inert atmosphere.

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line and manifold

-

Oil bath or heating mantle with temperature controller

-

Syringes and needles

-

Standard laboratory glassware

Procedure:

-

Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a Schlenk flask, add the desired amounts of the RAFT agent and the initiator.

-

Add the purified this compound monomer and the solvent.

-

The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is a critical parameter to control the molecular weight. A typical starting ratio could be::[0.1].

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature. A typical temperature for AIBN-initiated polymerization is 60-70 °C.

-

Stir the reaction mixture for the desired period. The reaction time will depend on the target conversion and can range from a few hours to 24 hours.

-

-

Quenching:

-

To stop the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.

-

-

Purification:

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer by Gel Permeation Chromatography (GPC).

-

Confirm the polymer structure and determine the monomer conversion by ¹H NMR spectroscopy.

-

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting parameters for the RAFT polymerization of a functional methacrylate like NBMA. These values should be optimized for specific applications.

| Parameter | Typical Range | Purpose |

| [Monomer]:[RAFT Agent] Ratio | 50:1 to 500:1 | Controls the target molecular weight. |

| [RAFT Agent]:[Initiator] Ratio | 5:1 to 10:1 | Influences the rate of polymerization and control over the reaction. |

| Monomer Concentration | 10-50 wt% in solvent | Affects the polymerization kinetics. |

| Reaction Temperature | 60 - 80 °C | Depends on the choice of initiator. |

| Reaction Time | 4 - 24 hours | Determines the final monomer conversion. |

| Expected Polydispersity (Đ) | < 1.3 | Indicates a well-controlled polymerization. |

Signaling Pathway: The RAFT Polymerization Mechanism

The underlying chemical process of RAFT polymerization can be visualized as a signaling pathway, where the RAFT agent mediates the transfer of the growing polymer chain.

Caption: The RAFT polymerization mechanism.

Conclusion

This document provides a comprehensive starting point for researchers interested in the RAFT polymerization of this compound. By carefully selecting the RAFT agent, initiator, and reaction conditions, it is possible to synthesize well-defined polymers with controlled architectures. The provided protocols and guidelines should enable the successful implementation of this powerful polymerization technique for the development of novel materials for various scientific and industrial applications. Further optimization of the reaction parameters is encouraged to achieve the desired polymer characteristics for specific end-use applications.

References

Application Notes and Protocols: Copolymerization of 2-Nitrobutyl Methacrylate with Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2-Nitrobutyl methacrylate (NBMA) with various common acrylates, such as methyl acrylate (MA), ethyl acrylate (EA), and butyl acrylate (BA). The inclusion of the nitro group from NBMA offers unique functionalities to the resulting copolymers, opening avenues for novel applications, particularly in the field of drug delivery where such groups can be leveraged for controlled release or targeted therapies.

While specific literature detailing the copolymerization of this compound with acrylates is not extensively available, the protocols and data presented herein are based on established principles of free-radical polymerization of methacrylate and acrylate monomers and analogous systems involving functionalized methacrylates.[1] These notes are intended to serve as a foundational guide for researchers to develop their own specific applications.

Overview of Copolymerization

The copolymerization of this compound with acrylates can be achieved through various methods, with free-radical polymerization being a common and versatile approach. The properties of the resulting copolymer are highly dependent on the monomer feed ratio, the reactivity ratios of the comonomers, and the polymerization conditions. By tuning these parameters, a wide spectrum of materials with tailored thermal and mechanical properties can be synthesized.[1]

Key Characteristics of NBMA-Acrylate Copolymers:

-

Tunable Properties: The incorporation of NBMA into acrylate polymer chains allows for the modification of properties such as glass transition temperature (Tg), solubility, and mechanical strength.

-

Functional Handles: The nitro group on the butyl side chain of NBMA can serve as a functional handle for further chemical modifications or as a site for specific interactions in biological systems.

-

Potential in Drug Delivery: Nitro-functionalized polymers are being explored for applications in drug delivery, where the nitro group can be designed to respond to specific biological triggers for controlled drug release.

Experimental Protocols

Materials

| Material | Supplier | Purity | Notes |

| This compound (NBMA) | (Specify) | >98% | Synthesize or source commercially. |

| Methyl Acrylate (MA) | Sigma-Aldrich | >99% | Inhibitor should be removed before use. |

| Ethyl Acrylate (EA) | Sigma-Aldrich | >99% | Inhibitor should be removed before use. |

| Butyl Acrylate (BA) | Sigma-Aldrich | >99% | Inhibitor should be removed before use. |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | >98% | Recrystallize from methanol before use. |

| Toluene | Fisher Scientific | >99.5% | Anhydrous grade. |

| Methanol | Fisher Scientific | >99.8% | For precipitation and washing. |

Protocol for Free-Radical Solution Copolymerization of NBMA and Methyl Acrylate (MA)

This protocol describes a representative procedure for the synthesis of a poly(NBMA-co-MA) copolymer. The monomer feed ratio can be adjusted to achieve desired copolymer compositions.

Procedure:

-

Monomer and Solvent Preparation:

-

Remove the inhibitor from Methyl Acrylate by passing it through a column of basic alumina.

-

In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) and the purified Methyl Acrylate (e.g., 5.0 g) in anhydrous toluene (40 mL).

-

-

Initiator Addition:

-

Add the free-radical initiator, AIBN (e.g., 0.1 g, adjust based on desired molecular weight), to the monomer solution.

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

Immerse the sealed Schlenk flask in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed with constant stirring for a specified time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.

-

-

Termination and Precipitation:

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

-

-

Purification and Drying:

-

Collect the precipitated white polymer by vacuum filtration.

-

Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

-

Diagram of the Experimental Workflow:

Caption: General workflow for the synthesis and characterization of NBMA-acrylate copolymers.

Characterization of Copolymers

Structural Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To confirm the incorporation of both NBMA and acrylate monomers into the copolymer chain.

-

Protocol: Acquire the FT-IR spectrum of the dried copolymer sample using a KBr pellet or as a thin film cast from a suitable solvent.

-

Expected Peaks:

-

C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

NO₂ stretch (nitro group): Characteristic asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

-

C-H stretch (alkyl): Bands in the region of 2850-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the copolymer composition and microstructure.

-

Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.

-

¹H NMR Analysis: The copolymer composition can be calculated by integrating the characteristic proton signals of NBMA (e.g., protons adjacent to the nitro group and ester oxygen) and the acrylate comonomer (e.g., protons of the alkoxy group).

Molecular Weight Determination

Gel Permeation Chromatography (GPC):

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

-

Protocol: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

Thermal Properties

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability and decomposition profile of the copolymer.

-

Protocol: Heat a small sample of the copolymer under a nitrogen atmosphere from room temperature to around 600°C at a constant heating rate (e.g., 10°C/min).

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg) of the copolymer.

-

Protocol: Heat the sample under a nitrogen atmosphere through a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

Quantitative Data Summary

Due to the limited availability of specific data for NBMA-acrylate copolymers, the following table presents representative data from analogous methacrylate-acrylate copolymer systems to illustrate expected trends. Researchers should generate specific data for their synthesized copolymers.

| Copolymer System (Monomer 1:Monomer 2) | Monomer Feed Ratio (mol%) | Copolymer Composition (mol%) | Mn ( g/mol ) | PDI | Tg (°C) | Decomposition Temp (°C) |

| MMA:BA | 50:50 | (To be determined) | ~15,000 | ~1.5-2.5 | ~20-40 | ~300-400 |

| MMA:EA | 50:50 | (To be determined) | ~18,000 | ~1.5-2.5 | ~30-50 | ~300-400 |

| NBMA:MA (Hypothetical) | 50:50 | (To be determined) | ~12,000 | ~1.8 | ~50-70 | ~280-380 |

Note: Data for NBMA:MA is hypothetical and serves as an illustrative example. Actual values will depend on experimental conditions.

Reactivity Ratios and Copolymer Composition

Diagram of Reactivity Ratio Determination Logic:

Caption: Logical workflow for the experimental determination of monomer reactivity ratios.

Applications in Drug Development

The unique properties of NBMA-acrylate copolymers make them promising candidates for various applications in drug development.

-

Prodrugs: The nitro group can be part of a prodrug system, where it is reduced under specific physiological conditions (e.g., hypoxia in tumors) to release an active pharmaceutical ingredient (API).

-

Controlled Release Matrices: The copolymers can be formulated into micro- or nanoparticles for the encapsulation and sustained release of drugs. The polarity and degradation profile can be tuned by adjusting the NBMA content.

-

Biocompatible Coatings: These copolymers could be used as coatings for medical devices to improve biocompatibility and potentially elute therapeutic agents.

Further research is warranted to fully explore the potential of these novel copolymers in the pharmaceutical and biomedical fields. These application notes provide a starting point for researchers to delve into this promising area of polymer science.

References

Application Notes and Protocols: 2-Nitrobutyl Methacrylate as a Comonomer for Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, copolymerization, and characterization of 2-Nitrobutyl methacrylate (NBMA) for its application as an energetic comonomer in the development of advanced energetic materials. The inclusion of NBMA into a polymer backbone is a promising strategy for enhancing the energetic output and tailoring the mechanical properties of binders used in explosive and propellant formulations.

Introduction

Energetic polymers are a critical component of modern energetic materials, serving as a binder matrix for crystalline explosives and propellants. The incorporation of energetic functionalities, such as nitro groups, into the polymer backbone can significantly increase the energy density and performance of the final formulation.[1] this compound is a vinyl monomer containing a nitro group, making it an attractive candidate for the synthesis of energetic binders. By copolymerizing NBMA with other vinyl monomers, such as vinyl acetate, the physical and chemical properties of the resulting energetic polymer can be precisely controlled. This allows for the development of materials with a tailored balance of energetic performance, mechanical strength, and thermal stability.

Synthesis of this compound (NBMA) Monomer

The synthesis of this compound can be achieved through two primary routes: direct esterification and transesterification.[2] Transesterification is often the preferred method due to its typically higher yields and milder reaction conditions.

Synthesis via Transesterification

This protocol is adapted from a general procedure for the synthesis of (2-nitro)alkyl (meth)acrylates.[3]

Materials:

-

2-Nitrobutanol

-

Methyl methacrylate (MMA)

-

Zirconium acetylacetonate (catalyst)[3]

-

Phenothiazine (polymerization inhibitor)[3]

-

Toluene (solvent)

-

Hydroquinone (inhibitor for storage)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Distillation head

-

Magnetic stirrer with heating mantle

-

Vacuum pump

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, combine 2-nitrobutanol (1.0 eq), methyl methacrylate (1.2 eq), toluene (as solvent), and phenothiazine (as a polymerization inhibitor).[3]

-

Azeotropic Distillation: Heat the mixture to reflux under reduced pressure to remove any residual water via azeotropic distillation with toluene.[3]

-

Catalyst Addition: Cool the reaction mixture to approximately 50-60°C and add the zirconium acetylacetonate catalyst.[3]

-

Transesterification Reaction: Heat the mixture to 90-100°C under reduced pressure. The methanol byproduct will be removed by distillation.[3] Monitor the reaction progress by measuring the amount of methanol collected.

-

Reaction Quenching and Purification: Once the reaction is complete (as indicated by the cessation of methanol distillation), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst.

-

Stabilization: Add a small amount of hydroquinone to the purified this compound to prevent polymerization during storage.

Copolymerization of NBMA with Vinyl Acetate

Free radical polymerization is a common and effective method for copolymerizing vinyl monomers.[4] This protocol outlines the copolymerization of this compound with vinyl acetate to produce an energetic copolymer.

Materials:

-

This compound (NBMA)

-

Vinyl acetate (VAc)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer with heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Vacuum line

-

Filtration apparatus

Protocol:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and vinyl acetate in toluene. Add the initiator, AIBN (typically 0.1-1.0 mol% relative to the total monomer content).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Polymerization: Heat the reaction mixture to 60-80°C under an inert atmosphere. The reaction time will vary depending on the desired conversion and molecular weight, but is typically in the range of 6-24 hours.

-

Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent, such as methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of Energetic Copolymers

A thorough characterization of the synthesized P(NBMA-co-VAc) copolymers is essential to understand their structure-property relationships and to assess their potential as energetic materials.

Structural and Molecular Weight Characterization

| Technique | Purpose | Typical Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the incorporation of both NBMA and VAc monomers into the copolymer. | Characteristic peaks for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹) from NBMA and the carbonyl group (around 1740 cm⁻¹) from both monomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the copolymer composition (molar ratio of NBMA to VAc) and microstructure. | Integration of specific proton signals corresponding to each monomer unit allows for the calculation of the copolymer composition. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer. | Provides information on the chain length and distribution, which influences the mechanical properties of the material. |

Thermal Properties

| Technique | Parameter Measured | Significance for Energetic Materials |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg)[5] | Determines the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is crucial for defining the operational temperature range of the energetic material. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Indicates the thermal stability of the polymer. A higher decomposition temperature is generally desirable for the safety and storage of energetic materials. |

Mechanical Properties

The mechanical properties of the energetic binder are critical for the processability and durability of the final energetic formulation. The properties of copolymers of methyl methacrylate with other monomers like acrylonitrile and styrene have been studied, and similar trends would be expected with NBMA copolymers. For instance, increasing the content of a comonomer with strong intermolecular forces, such as acrylonitrile with its polar nitrile group, can increase the impact strength.[5] Conversely, incorporating a rigid comonomer like styrene can enhance the tensile strength.[5]

| Technique | Parameter Measured | Significance for Energetic Materials |

| Tensile Testing | Tensile Strength, Young's Modulus, Elongation at Break | These parameters define the material's strength, stiffness, and ductility, which are important for the mechanical integrity of the energetic formulation. |

| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Tan Delta | Provides information on the viscoelastic properties of the material as a function of temperature and frequency. |

Energetic Properties

| Technique | Parameter Measured | Significance |

| Bomb Calorimetry | Heat of Combustion | Measures the energy released upon combustion, providing an indication of the energetic content of the polymer. |

| Sensitivity Testing (Impact and Friction) | Impact and Friction Sensitivity | Determines the stimuli required to initiate the energetic material, which is a critical safety parameter.[5] |

Experimental Workflow for Characterization

Conclusion

The use of this compound as a comonomer offers a versatile platform for the design of novel energetic polymers with tailored properties. By carefully controlling the synthesis and copolymerization conditions, and by thoroughly characterizing the resulting materials, researchers can develop advanced energetic binders with enhanced performance and safety characteristics for a new generation of explosives and propellants.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. WO2014158445A1 - Synthesis of (2-nitro)alkyl (meth)acrylates via transesterification of (meth)acrylate esters - Google Patents [patents.google.com]

- 4. pslc.ws [pslc.ws]

- 5. Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Nitrobutyl Methacrylate in High-Performance Coatings and Adhesives

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Nitrobutyl methacrylate (2-NBM) in the formulation of advanced coatings and adhesives. The incorporation of 2-NBM, a functional monomer, into polymer backbones can significantly enhance performance characteristics due to the presence of the polar nitro group. These enhancements include improved adhesion to various substrates, increased chemical resistance, and tunable mechanical properties.

Introduction

This compound is a specialty monomer that can be copolymerized with other acrylic and methacrylic monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA), to create functional polymers for high-performance applications.[1] The electron-withdrawing nature of the nitro group can positively influence the polymer's surface energy, leading to enhanced adhesive properties.[1] Furthermore, the polarity imparted by the nitro group can improve resistance to nonpolar solvents and enhance the overall durability of the resulting coating or adhesive.[1]

This document outlines the synthesis of 2-NBM, its incorporation into coating and adhesive formulations, and the subsequent testing and characterization of these materials. The provided protocols are intended as a starting point for research and development, and optimization may be required for specific applications.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for coatings and adhesives formulated with varying concentrations of this compound. This data is based on established principles of polymer science and the expected contributions of the nitro-functional group.[1]

Table 1: Hypothetical Performance of 2-NBM in a Protective Coating Formulation

| 2-NBM Content (wt%) | Pencil Hardness (ASTM D3363) | Adhesion (Cross-hatch, ASTM D3359) | Chemical Resistance (MEK rubs) |

| 0% (Control) | 2H | 4B | 50 |

| 5% | 3H | 5B | 100 |

| 10% | 4H | 5B | 150 |

| 15% | 5H | 5B | >200 |

Table 2: Hypothetical Performance of 2-NBM in a Structural Adhesive Formulation

| 2-NBM Content (wt%) | Lap Shear Strength (psi, ASTM D1002) | T-Peel Strength (piw, ASTM D1876) | Cure Time (minutes) |

| 0% (Control) | 2500 | 20 | 15 |

| 5% | 2800 | 22 | 12 |

| 10% | 3200 | 25 | 10 |

| 15% | 3500 | 28 | 8 |

Experimental Protocols